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Compound of Interest

Compound Name: ACO1

Cat. No.: B1192076 Get Quote

These application notes provide a detailed protocol for the detection of Aconitase 1 (ACO1),

also known as Iron Regulatory Protein 1 (IRP1), using Western blotting. This guide is intended

for researchers, scientists, and drug development professionals familiar with standard

laboratory procedures.

Introduction
Aconitase 1 (ACO1) is a bifunctional protein with crucial roles in both cellular metabolism and

iron homeostasis. In its enzymatic form, it functions as a cytosolic aconitase, catalyzing the

isomerization of citrate to isocitrate as part of the Krebs cycle.[1] Under low iron conditions, the

protein loses its iron-sulfur cluster and functions as Iron Regulatory Protein 1 (IRP1).[2][3][4] As

IRP1, it binds to iron-responsive elements (IREs) in the untranslated regions of specific

mRNAs, thereby regulating the translation of proteins involved in iron uptake, storage, and

utilization.[2][3][4] The dysregulation of ACO1/IRP1 has been implicated in various diseases,

including neurodegenerative disorders and cancer.[3] Western blotting is a key technique for

studying the expression levels of ACO1/IRP1 protein in cell and tissue lysates.

Experimental Protocols
This protocol outlines the key steps for successful Western blot detection of ACO1.

Sample Preparation (Cell Lysate)
Cell Culture: Grow cells to 70-80% confluency in appropriate culture dishes.
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Cell Lysis:

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered

saline (PBS).

Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM

EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM

PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[5] For a 10 cm dish, 0.8 to 1

ml of lysis buffer is recommended.[5]

For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension

cells, pellet the cells and resuspend in lysis buffer.[5]

Incubate the lysate on ice for 30 minutes with intermittent vortexing.[6]

(Optional) Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.[5][6]

Centrifugation: Centrifuge the lysate at approximately 12,000 x g for 15-20 minutes at 4°C to

pellet cellular debris.[5][6]

Protein Quantification:

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a standard protein assay, such as

the BCA Protein Assay.[5]

Sample Preparation for Electrophoresis:

Take a desired amount of protein lysate (typically 20-50 µg) and add an equal volume of

2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes.[5]

Centrifuge the samples briefly before loading onto the gel.

SDS-PAGE and Protein Transfer
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Gel Electrophoresis:

Load the prepared protein samples and a pre-stained protein ladder into the wells of an

SDS-polyacrylamide gel. For ACO1 (approx. 98 kDa), an 8% or 4-20% gradient gel is

suitable.[7]

Run the gel according to the manufacturer's instructions. A typical run might be at 100-

150V until the dye front reaches the bottom of the gel.[6]

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Transfer is typically performed at 100V for 1 hour or overnight at a lower constant current

(e.g., 10 mA) in a cold room.[6]

After transfer, you can briefly stain the membrane with Ponceau S to visualize protein

bands and confirm transfer efficiency.[6]

Immunodetection
Blocking:

Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

Block the membrane for 1 hour at room temperature with gentle agitation in a blocking

buffer, typically 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in TBST.[2][5]

Primary Antibody Incubation:

Dilute the primary anti-ACO1 antibody in the blocking buffer at the recommended dilution.

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

shaking.[2][5]

Washing:
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Wash the membrane three times for 5-10 minutes each with TBST to remove unbound

primary antibody.[5]

Secondary Antibody Incubation:

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room

temperature.[5]

Final Washes:

Wash the membrane three times for 5-10 minutes each with TBST.

Detection and Analysis
Chemiluminescent Detection:

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the

manufacturer's instructions.

Incubate the membrane with the ECL reagent for the recommended time (usually 1-5

minutes).

Imaging:

Capture the chemiluminescent signal using a digital imaging system or by exposing the

membrane to X-ray film.

Data Analysis:

Perform densitometric analysis of the bands using appropriate software to quantify the

relative expression of ACO1. Normalize the results to a loading control protein (e.g., β-

actin or GAPDH).

Data Presentation
The following table summarizes key quantitative parameters for the Western blot protocol.
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Parameter Recommendation Notes

Protein Loading 20 - 50 µg per lane

Optimal amount may vary

depending on cell type and

ACO1 expression level.

Gel Percentage 8% or 4-20% SDS-PAGE

An 8% gel provides good

resolution for the ~98 kDa

ACO1 protein.[7]

Primary Antibody Dilution 1:1000 - 1:5000

Titrate the antibody to

determine the optimal dilution

for your specific conditions.[8]

[9]

Primary Antibody Incubation Overnight at 4°C

Ensures sufficient binding of

the antibody to the target

protein.[2]

Secondary Antibody Dilution 1:2000 - 1:20,000

Follow the manufacturer's

recommendation for the

specific secondary antibody

used.

Blocking Buffer
5% non-fat dry milk or 3-5%

BSA in TBST

Non-fat milk is a common and

effective blocking agent.[2]
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Caption: Western blot workflow for ACO1 detection.
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Caption: Dual function of ACO1/IRP1 in iron homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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